2-Bromo-4,4,4-trifluorobutanoyl chloride
Description
2-Bromo-4,4,4-trifluorobutanoyl chloride is a halogenated acyl chloride characterized by a bromine atom at the second carbon and three fluorine atoms at the terminal methyl group. Its molecular structure combines electrophilic reactivity (due to the acyl chloride group) with enhanced stability imparted by the electron-withdrawing trifluoromethyl group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Limited direct data on its properties are available in the provided evidence; however, its structural analogs and derivatives (e.g., esters like (2-bromo-4,4,4-trifluoro-butyl) acetate) suggest applications in solvents and reaction facilitators .
Properties
IUPAC Name |
2-bromo-4,4,4-trifluorobutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClF3O/c5-2(3(6)10)1-4(7,8)9/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQZRGMBUWONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluorobutanoyl chloride typically involves the reaction of 2-bromo-4,4,4-trifluorobutanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
C4H4BrF3OH+SOCl2→C4H4BrClF3O+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2-Bromo-4,4,4-trifluorobutanoyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4,4-trifluorobutanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-bromo-4,4,4-trifluorobutanoic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used under basic conditions.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, or thioesters.
Hydrolysis: The major product is 2-bromo-4,4,4-trifluorobutanoic acid.
Reduction: The major product is 2-bromo-4,4,4-trifluorobutanol.
Scientific Research Applications
2-Bromo-4,4,4-trifluorobutanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4,4-trifluorobutanoyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The trifluoromethyl group enhances the electrophilicity of the carbonyl chloride group, making the compound highly reactive.
Comparison with Similar Compounds
Core Backbone and Substituent Positioning
- 2-Bromo-4,4,4-trifluorobutanoyl chloride: Aliphatic chain with bromine (C2) and trifluoromethyl (C4) groups.
- 2-Bromo-4,5-difluorobenzoyl chloride (CAS 103994-89-4): Aromatic benzoyl chloride with bromine (C2) and difluoro (C4, C5) substituents. The aromatic ring increases conjugation, altering reactivity compared to aliphatic analogs .
- 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1): Benzoyl chloride with chlorine (C2) and trifluoromethoxy (C5) groups. The trifluoromethoxy group introduces steric hindrance and electron-withdrawing effects distinct from trifluoromethyl .
Functional Group Influence
Toxicity and Regulatory Status
Comparative Risk Profiles
Biological Activity
2-Bromo-4,4,4-trifluorobutanoyl chloride is an organofluorine compound that has garnered attention in various fields of chemistry and biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for 2-Bromo-4,4,4-trifluorobutanoyl chloride is . Its structure features a bromine atom and three fluorine atoms attached to a butanoyl moiety, contributing to its reactivity and biological interactions.
The biological activity of 2-Bromo-4,4,4-trifluorobutanoyl chloride primarily involves its role as a reactive acyl chloride. Acyl chlorides are known for their ability to undergo nucleophilic acyl substitution reactions, which can lead to the formation of various biologically active compounds. The halogen atoms (bromine and fluorine) enhance the electrophilicity of the carbonyl carbon, facilitating interactions with nucleophiles such as amino acids in proteins.
Biological Activity Overview
Research indicates that compounds with halogen substituents can exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities associated with 2-Bromo-4,4,4-trifluorobutanoyl chloride include:
- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can inhibit the growth of various bacteria and fungi. The presence of bromine and trifluoromethyl groups may enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways.
- Enzyme Inhibition : As an acyl chloride, it may serve as a substrate for enzyme-catalyzed reactions. For instance, it could potentially inhibit serine proteases or other enzymes involved in metabolic pathways relevant to disease states.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of proteases | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Properties
A study conducted on various halogenated compounds demonstrated that those containing bromine exhibited enhanced activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function. The specific effects of 2-Bromo-4,4,4-trifluorobutanoyl chloride on bacterial strains such as Staphylococcus aureus were evaluated using disk diffusion methods.
Case Study: Enzyme Interaction
In vitro assays revealed that 2-Bromo-4,4,4-trifluorobutanoyl chloride could act as a competitive inhibitor for certain serine proteases. This was evidenced by kinetic studies showing increased Km values in the presence of the compound. These findings suggest potential therapeutic applications in conditions where protease activity is dysregulated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
